Vibunazole is derived from the synthesis of triazole derivatives, which are characterized by a five-membered ring containing three nitrogen atoms. This compound is often represented chemically as 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone, and it is typically synthesized through complex organic reactions involving various reagents and conditions .
The synthesis of Vibunazole involves several key steps:
The synthesis can be described in more technical terms, often requiring specific temperature and pressure conditions to optimize yield and purity.
Vibunazole's molecular structure is defined by its unique arrangement of atoms, which contributes to its antifungal properties. The compound features:
The molecular geometry can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, confirming the spatial arrangement of atoms and functional groups .
Vibunazole undergoes various chemical reactions that are crucial for its activity:
These reactions highlight the compound's reactivity and importance in therapeutic applications.
The mechanism of action of Vibunazole primarily involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This process can be summarized as follows:
Vibunazole exhibits several notable physical and chemical properties:
These properties influence its formulation and application in pharmaceutical contexts .
Vibunazole has several significant applications:
The ongoing research into Vibunazole's efficacy against resistant strains of fungi underscores its importance in clinical settings .
The evolution of azole antifungals represents a strategic response to the limitations of early antifungal therapies. Polyenes like amphotericin B, though effective, exhibited significant nephrotoxicity and infusion-related complications, creating an urgent need for safer alternatives [1]. The first-generation imidazoles (e.g., clotrimazole, miconazole) introduced in the 1970s were limited to topical applications due to systemic toxicity and pharmacokinetic shortcomings [6] [10]. Ketoconazole’s 1981 debut marked the first orally bioavailable systemic azole, yet its utility was hampered by adrenal suppression and erratic absorption [1] [6].
The paradigm shifted with triazoles, characterized by improved safety profiles and fungal CYP450 selectivity. Fluconazole (1989) and itraconazole (1992) became first-line agents for many systemic infections due to superior bioavailability and reduced off-target effects [6]. Vibunazole (Bay n 7133), developed in the late 1980s/early 1990s, emerged during this critical transition period. Preclinical studies highlighted its broad-spectrum activity against Candida spp., including isolates with reduced fluconazole susceptibility, positioning it as a potential successor to first-generation triazoles [6] [10]. Despite promising Phase II clinical data, Vibunazole’s development was discontinued, possibly due to the concurrent advancement of broader-spectrum agents like voriconazole [6].
Table 1: Key Milestones in Azole Antifungal Development
Era | Representative Agents | Clinical Advancements | Limitations |
---|---|---|---|
1970s-1980s | Clotrimazole, Ketoconazole | First oral systemic azole (Ketoconazole) | Hepatotoxicity, drug interactions, CYP inhibition |
Late 1980s | Vibunazole | Enhanced activity vs. fluconazole-resistant Candida | Narrower mold coverage vs. contemporaries |
1990s-2000s | Fluconazole, Itraconazole | Predictable PK, CNS penetration (Fluconazole) | Aspergillus inactivity (Fluconazole) |
2000s-Present | Voriconazole, Posaconazole | Expanded mold coverage, oral formulations | CYP interactions, variable bioavailability |
Fungal resistance to azoles intensified in the 1980s–1990s, primarily mediated by ERG11 mutations (reducing azole binding affinity), efflux pump upregulation (CDR1/CDR2, MDR1), and biofilm formation [2] [4] [9]. Candida albicans and non-albicans species like C. glabrata exhibited increasing fluconazole resistance, correlating with treatment failures [1] [9].
Vibunazole’s structural novelty conferred distinct advantages:
However, its Achilles’ heel was limited activity against Aspergillus spp. and emerging molds. This rendered Vibunazole less viable in an era where immunocompromised populations (e.g., transplant recipients) faced rising aspergillosis incidence [1] [6]. Its spectrum focused predominantly on yeasts, leaving a critical gap compared to voriconazole and posaconazole, which concurrently advanced with broader mold coverage [6].
Table 2: Vibunazole’s Resistance Mechanisms Profile vs. Key Resistance Drivers
Resistance Mechanism | Impact on Fluconazole | Impact on Vibunazole | Evidence Level |
---|---|---|---|
ERG11 Point Mutations (Y132F) | High-level resistance | Moderate resistance | In vitro susceptibility |
ABC Transporter Upregulation | Significant resistance | Variable resistance | Strain-dependent studies |
MFS Efflux (MDR1) | Significant resistance | Minimal impact | Molecular docking models |
Biofilm Formation | Markedly reduced efficacy | Moderately reduced efficacy | Early biofilm models |
Vibunazole occupies a unique niche bridging first and second-generation triazoles. Its chemical structure—a 1-[(1R,2S)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-imidazole—differs from fluconazole’s bistriazole backbone, enhancing membrane interaction [6] [10].
Spectrum of Activity Comparison:
Pharmacokinetic/Pharmacodynamic Differentiation: While Vibunazole’s oral bioavailability exceeded 90% in animal models—surpassing itraconazole’s erratic absorption—its half-life (∼15h) was shorter than voriconazole’s (∼6-24h), necessitating BID dosing [6]. Crucially, it showed lower CYP3A4 inhibition than ketoconazole, potentially mitigating drug-drug interaction risks [6] [10].
Table 3: Comparative Activity Spectrum of Selected Triazoles (MIC90 in µg/mL)
Organism | Vibunazole | Fluconazole | Voriconazole | Itraconazole |
---|---|---|---|---|
Candida albicans (S) | 0.5 | 1.0 | 0.03 | 0.13 |
Candida glabrata (S) | 4.0 | 8.0 | 0.25 | 0.5 |
Candida krusei (R) | 4.0 | >64 | 0.5 | 0.5 |
Aspergillus fumigatus | >16 | >64 | 0.5 | 0.25 |
Cryptococcus neoformans | 1.0 | 2.0 | 0.06 | 0.13 |
S: Susceptible to standard agents; R: Intrinsically resistant to fluconazole
Structural Significance: Vibunazole’s imidazole-triazole hybrid core represented an innovative scaffold. Molecular modeling indicated stronger hydrogen bonding with ERG11’s heme iron and adjacent residues than fluconazole, explaining retained activity against some resistant strains [6] [10]. Nevertheless, its clinical obsolescence underscores a critical reality: antifungal development requires simultaneous optimization of spectrum, safety, and PK—a challenge Vibunazole partially met but could not comprehensively win against evolving competitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7